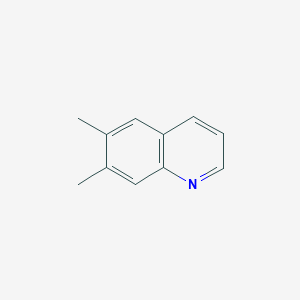

6,7-Dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSRVVQKNSYGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174712 | |

| Record name | 6,7-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-33-1 | |

| Record name | 6,7-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Dimethylquinoline: A Comprehensive Technical Guide for Researchers

CAS Number: 20668-33-1

This in-depth technical guide provides a comprehensive overview of 6,7-Dimethylquinoline, a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, synthesis methodologies, and its emerging role in biomedical research and drug discovery.

Core Properties of 6,7-Dimethylquinoline

6,7-Dimethylquinoline, with the chemical formula C₁₁H₁₁N, is a derivative of quinoline with two methyl groups attached to the benzene ring.[1][2] Its structure and properties make it a valuable building block in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of 6,7-Dimethylquinoline is presented below. It is important to note that while some data is specific to this isomer, other values are estimated or derived from closely related analogs like 2,6-Dimethylquinoline and 6-Methylquinoline, providing a valuable reference point for experimental design.

| Property | Value | Source |

| CAS Number | 20668-33-1 | [1] |

| Molecular Formula | C₁₁H₁₁N | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| IUPAC Name | 6,7-dimethylquinoline | |

| Melting Point | Not explicitly available for 6,7-isomer. (For reference: 2,6-Dimethylquinoline: 57-59 °C) | [3] |

| Boiling Point | Not explicitly available for 6,7-isomer. (For reference: 2,6-Dimethylquinoline: 266-267 °C) | [3] |

| Solubility | Generally soluble in organic solvents like ethanol and acetone; low solubility in water. | [4] |

| Storage Temperature | 0-8 °C |

Synthesis of 6,7-Dimethylquinoline

The synthesis of the 6,7-Dimethylquinoline core can be achieved through established methods for quinoline synthesis. The choice of precursors is crucial to obtain the desired substitution pattern. Classical and versatile methods such as the Pfitzinger reaction and the Friedländer condensation are applicable.[5]

Experimental Protocol: General Friedländer Annulation

The Friedländer synthesis provides a straightforward method for the preparation of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For the synthesis of 6,7-Dimethylquinoline, a potential pathway is outlined below:

Materials:

-

2-Amino-4,5-dimethylbenzaldehyde

-

Acetaldehyde (or a compound with a reactive methylene group)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-Amino-4,5-dimethylbenzaldehyde in a suitable solvent such as ethanol.

-

Add an equimolar amount of acetaldehyde to the solution.

-

Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.

-

The reaction mixture is then typically heated under reflux for a specified period to drive the condensation and cyclization.

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent, and subsequent purification.

-

Purification of the crude product is generally achieved by column chromatography or recrystallization to yield pure 6,7-Dimethylquinoline.

Caption: General workflow for the synthesis of 6,7-Dimethylquinoline via Friedländer annulation.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[6][7] Derivatives of quinoline exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Anticancer Potential and Signaling Pathway Modulation

Substituted quinolines, particularly those with modifications at the 6 and 7 positions, have garnered significant interest as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Targeted Kinase Inhibition:

-

c-Met and EGFR: Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase. The HGF/c-Met signaling pathway is a key driver in the development of many cancers.[10] Furthermore, the 6,7-disubstituted quinoline core has been explored for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[11]

-

HER-2: A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase.[11]

Modulation of Key Signaling Pathways:

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate critical intracellular signaling cascades. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[12] Derivatives of the 6,7-dimethoxy-4-phenoxy-quinoline scaffold have been implicated in the modulation of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[6]

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by 6,7-Dimethylquinoline derivatives.

Neurodegenerative Disease Research

Recent studies have also explored analogs of 6,7-Dimethylquinoline in the context of neurodegenerative diseases. Specifically, 6,7-dimethyl quinoxaline analogs have been designed and synthesized as selective inhibitors of kinases like GSK3β, which are implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[13] This suggests that 6,7-Dimethylquinoline could serve as a valuable scaffold for the development of novel therapeutics for neurodegenerative disorders.

Conclusion

6,7-Dimethylquinoline is a versatile chemical entity with significant potential in the field of drug discovery and development. Its core structure is amenable to various synthetic modifications, allowing for the generation of diverse chemical libraries. The established role of substituted quinolines as potent kinase inhibitors highlights the promise of 6,7-Dimethylquinoline and its derivatives as candidates for novel anticancer and neuroprotective agents. This technical guide serves as a foundational resource to encourage further exploration and application of this compound in biomedical research.

References

- 1. appchemical.com [appchemical.com]

- 2. 6,7-dimethylquinoline [webbook.nist.gov]

- 3. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 6,7-Dimethylquinoline-2-carboxylic acid | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 6,7-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoline is an aromatic heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a key structural motif in a wide array of natural products, pharmaceuticals, and functional materials. The substitution pattern on the quinoline ring system significantly influences its physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of 6,7-Dimethylquinoline, offering valuable data for researchers in medicinal chemistry, materials science, and organic synthesis. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from other dimethylquinoline isomers and the parent quinoline molecule to provide a broader context.

Physicochemical Properties

The physical and chemical properties of 6,7-Dimethylquinoline are summarized in the tables below. It is important to note that while some data for the 6,7-isomer is available, other properties are inferred from closely related isomers or the parent quinoline compound.

General and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₁N | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature | Based on melting point |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | No specific data available. For comparison, 2,6-dimethylquinoline has a boiling point of 266-267 °C. | [4] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO, and poorly soluble in water. | Based on data for other dimethylquinolines[5] and the general solubility of quinolines.[6] |

| pKa | No specific data available. The pKa of the parent compound, quinoline, is 4.90. | [7] |

Spectroscopic Data

| Technique | Data for 6,7-Dimethylquinoline and Isomers |

| ¹³C NMR (CDCl₃) | For 6,7-Dimethylquinoline: Chemical shifts (ppm) are available.[8] |

| ¹H NMR | No specific spectrum available for 6,7-Dimethylquinoline. For comparison, the ¹H NMR spectrum of 2,4-dimethylquinoline shows characteristic aromatic and methyl proton signals.[9] |

| Infrared (IR) Spectroscopy | No specific spectrum available for 6,7-Dimethylquinoline. The IR spectrum of quinoline shows characteristic C-H stretching and bending frequencies for the aromatic rings.[10] For comparison, the vapor phase IR spectrum of 2,6-dimethylquinoline is available.[11] |

| Mass Spectrometry (MS) | No specific spectrum available for 6,7-Dimethylquinoline. The mass spectrum of 2,7-dimethylquinoline shows a molecular ion peak corresponding to its molecular weight.[12] For comparison, the GC-MS data for 3,6-dimethylquinoline is also available.[13] |

Experimental Protocols

Synthesis of 6,7-Dimethylquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines. For 6,7-Dimethylquinoline, the synthesis commences with 3,4-dimethylaniline.

Reaction: 3,4-Dimethylaniline is reacted with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid). The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a series of reactions with the aniline derivative to form the quinoline ring system.

Detailed Methodology:

-

Preparation of the Reaction Mixture: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath during the addition.

-

To the cooled sulfuric acid, add 3,4-dimethylaniline, followed by glycerol and the chosen oxidizing agent (e.g., nitrobenzene). Ferrous sulfate can be added as a moderator to control the reaction, which can be vigorous.

-

Heating and Reflux: Heat the mixture cautiously. Once the initial exothermic reaction subsides, continue to heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide, until it is alkaline. This will precipitate the crude product. The product can then be isolated by steam distillation or solvent extraction using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude 6,7-Dimethylquinoline can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Skraup Synthesis of 6,7-Dimethylquinoline

Caption: Skraup synthesis of 6,7-Dimethylquinoline.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of 6,7-Dimethylquinoline. While core data such as molecular weight and melting point are established, there is a noticeable lack of comprehensive experimental data for properties like boiling point, solubility, and pKa. The provided synthesis protocol via the Skraup reaction offers a reliable method for its preparation. The included spectral data, supplemented with information from related isomers, serves as a useful reference for characterization. Further experimental investigation is warranted to fully elucidate the physicochemical profile of 6,7-Dimethylquinoline, which will undoubtedly aid in its application in drug discovery and materials science.

References

- 1. appchemical.com [appchemical.com]

- 2. 6,7-dimethylquinoline [webbook.nist.gov]

- 3. 6,7-dimethylquinoline [webbook.nist.gov]

- 4. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum [chemicalbook.com]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Quinoline, 2,7-dimethyl- [webbook.nist.gov]

- 13. Quinoline, 3,6-dimethyl- | C11H11N | CID 519803 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dimethylquinoline: Molecular Structure, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of 6,7-dimethylquinoline, a heterocyclic aromatic organic compound. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide explores the relevance of the quinoline scaffold in targeting key signaling pathways in drug discovery, with a focus on the c-Met signaling cascade.

Core Molecular Information

6,7-Dimethylquinoline, with the chemical formula C₁₁H₁₁N, is a derivative of quinoline with two methyl groups attached to the benzene ring at positions 6 and 7.[1] Its molecular structure and fundamental properties are summarized below.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for 6,7-Dimethylquinoline are presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 6,7-dimethylquinoline | [2][3] |

| CAS Number | 20668-33-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1][4] |

| Canonical SMILES | CC1=C(C=C2C(=C1)C=CC=N2)C | [1] |

| InChI | 1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3 | [2][3] |

| InChIKey | UJSRVVQKNSYGKS-UHFFFAOYSA-N | [2][3] |

Molecular Structure Visualization

The two-dimensional chemical structure of 6,7-Dimethylquinoline is depicted in the diagram below, generated using the DOT language.

Caption: 2D structure of 6,7-Dimethylquinoline.

Experimental Protocols

This section outlines the experimental procedures for the synthesis and characterization of 6,7-Dimethylquinoline.

Synthesis of 6,7-Dimethylquinoline via Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines.[4][5][6] The following protocol is adapted from general Skraup synthesis procedures for the specific synthesis of 6,7-Dimethylquinoline from 3,4-dimethylaniline.

Materials:

-

3,4-Dimethylaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator)

-

Sodium hydroxide (NaOH) solution (for workup)

-

Toluene or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dimethylaniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

-

Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid to the mixture. The addition is highly exothermic and the temperature should be carefully controlled.

-

Oxidizing Agent Addition: Add the chosen oxidizing agent to the reaction mixture.

-

Reaction Initiation: Gently heat the mixture. The reaction is exothermic and should begin to boil. Once boiling commences, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask.

-

Completion of Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Workup:

-

Allow the reaction mixture to cool to a manageable temperature.

-

Carefully dilute the mixture with water.

-

Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Set up for steam distillation and distill the 6,7-dimethylquinoline from the tarry residue.

-

-

Purification:

-

Separate the organic layer from the steam distillate.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance):

-

Sample Preparation: Dissolve a small amount of purified 6,7-Dimethylquinoline in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons (quinoline ring): Signals are expected in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific proton environment.

-

Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of 2.3-2.6 ppm.

-

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance):

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: A series of signals are expected in the range of 120-150 ppm.

-

Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region, typically between 15-25 ppm.

-

A literature reference for the ¹³C NMR of 6,7-dimethylquinoline in CDCl₃ exists, which can be consulted for precise chemical shift values.[7]

-

IR Spectroscopy (Infrared Spectroscopy):

-

Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using an ATR-FTIR spectrometer, or by preparing a KBr pellet (if solid).

-

Expected Absorption Bands (cm⁻¹):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-H bending: ~750-900 cm⁻¹ (out-of-plane) and ~1000-1300 cm⁻¹ (in-plane)

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Expected Molecular Ion Peak (m/z): The molecular ion peak [M]⁺ is expected at m/z = 157, corresponding to the molecular weight of 6,7-Dimethylquinoline. The fragmentation pattern will provide further structural information.

Biological Relevance and Signaling Pathways

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[8] Of particular interest is the role of quinoline-based compounds as kinase inhibitors.

Quinoline Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1][9] Consequently, c-Met has emerged as a significant target for cancer therapy. Several quinoline-based molecules have been developed as potent c-Met inhibitors.[1][8][10]

c-Met Signaling Pathway

The diagram below illustrates a simplified representation of the c-Met signaling pathway, which is a key target for many quinoline-based kinase inhibitors.

Caption: A simplified diagram of the c-Met signaling pathway and its inhibition by quinoline-based compounds.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

The following is a general protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds like 6,7-Dimethylquinoline against the c-Met kinase. This protocol is based on a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

Test compound (6,7-Dimethylquinoline) dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 6,7-Dimethylquinoline in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

To the wells of a white, opaque plate, add the diluted test compound solutions.

-

Include control wells: a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

-

Add the c-Met kinase and the substrate to all wells except the "no enzyme" control.

-

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for c-Met.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent kinase assay kit according to the manufacturer's instructions.

-

This typically involves adding a reagent that converts ADP to ATP and then uses the newly synthesized ATP in a luciferase-luciferin reaction to produce light.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The workflow for a typical kinase inhibition assay is visualized below.

Caption: A general workflow diagram for an in vitro kinase inhibition assay.

References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activity of 6,7-Dimethylquinoline and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, those substituted at the 6 and 7 positions have garnered significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activity of 6,7-dimethylquinoline and its closely related analogs, with a primary focus on their anticancer and antimicrobial properties. Due to the limited availability of specific data on 6,7-dimethylquinoline, this guide will draw upon research on structurally similar 6,7-disubstituted quinolines, particularly 6,7-dimethoxyquinoline derivatives, to provide a thorough understanding of the potential of this chemical class.

This guide will detail the synthesis, in vitro biological activities, and mechanisms of action of these compounds. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate the replication and further investigation of these promising molecules. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes.

Synthesis of 6,7-Disubstituted Quinoline Derivatives

The synthesis of 6,7-disubstituted quinoline cores can be achieved through several established methods. A common strategy involves the cyclization of appropriately substituted anilines. For instance, the synthesis of 6,7-dimethoxy-4-anilinoquinolines, potent c-Met inhibitors, often starts from 3,4-dimethoxyaniline. This precursor undergoes a series of reactions, including cyclization and chlorination, to form the key intermediate 4-chloro-6,7-dimethoxyquinoline. Subsequent nucleophilic aromatic substitution with various anilines yields the final products.[3][4] A similar approach can be envisioned for the synthesis of 6,7-dimethylquinoline derivatives, starting from 3,4-dimethylaniline.

Below is a generalized experimental workflow for the synthesis of 6,7-disubstituted quinoline derivatives.

Anticancer Activity

Derivatives of 6,7-disubstituted quinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanisms of Action

1. Kinase Inhibition:

Many 6,7-disubstituted quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

c-Met Inhibition: The HGF/c-Met signaling pathway plays a crucial role in tumorigenesis and metastasis.[1][5] Several 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase, with IC50 values in the nanomolar range.[1][6] These compounds typically bind to the ATP-binding pocket of the c-Met kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[6]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy.[7] Quinoline-based compounds have been developed as EGFR inhibitors, with some demonstrating dual inhibitory activity against both EGFR and HER2.[8][9] These inhibitors can block the downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, leading to reduced cell proliferation and apoptosis.[2]

References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) The Synthesis of 6, 7-Dimethoxy-Quinoline - [research.amanote.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Spectroscopic Data for 6,7-Dimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the identification, characterization, and quality control of this compound. Detailed experimental protocols and visual representations of the analytical workflow are included to facilitate practical application.

Spectroscopic Data Summary

The following sections present the available and expected spectroscopic data for 6,7-Dimethylquinoline. While specific experimental data for this particular isomer is not universally available in all databases, this guide provides the most accurate information based on published literature and spectroscopic principles of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR Data

The ¹³C NMR chemical shifts for 6,7-Dimethylquinoline have been reported in the literature. The data presented below is sourced from the publication by J.A. Su, E. Siew, and E.V. Brown in Organic Magnetic Resonance, 1977, Volume 10, pages 122-124. The spectrum was recorded in deuterated chloroform (CDCl₃).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 149.5 |

| C-3 | 120.7 |

| C-4 | 134.7 |

| C-4a | 128.2 |

| C-5 | 126.8 |

| C-6 | 136.2 |

| C-7 | 131.7 |

| C-8 | 128.7 |

| C-8a | 146.8 |

| 6-CH₃ | 20.1 |

| 7-CH₃ | 15.4 |

¹H NMR Data

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | dd |

| H-3 | 7.3 - 7.5 | dd |

| H-4 | 8.0 - 8.2 | d |

| H-5 | 7.6 - 7.8 | s |

| H-8 | 7.9 - 8.1 | s |

| 6-CH₃ | 2.4 - 2.6 | s |

| 7-CH₃ | 2.3 - 2.5 | s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,7-Dimethylquinoline is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-H bending vibrations of the methyl groups.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Methyl C-H stretching |

| 1620-1580 | C=C and C=N stretching (quinoline ring) |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 1465-1440 | Asymmetric C-H bending (methyl) |

| 1385-1370 | Symmetric C-H bending (methyl) |

| 900-675 | Out-of-plane C-H bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6,7-Dimethylquinoline (C₁₁H₁₁N), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 157.

| m/z | Proposed Fragment |

| 157 | [M]⁺ |

| 156 | [M-H]⁺ |

| 142 | [M-CH₃]⁺ |

| 115 | [M-C₂H₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, which can be adapted for 6,7-Dimethylquinoline.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the 6,7-Dimethylquinoline sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2]

-

Ensure the sample is completely dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

-

For quantitative NMR, a known amount of an internal standard can be added.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or more for dilute samples.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 6,7-Dimethylquinoline with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be injected directly if it is sufficiently volatile.

-

-

Instrument Parameters (GC-MS):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques in determining the structure of 6,7-Dimethylquinoline.

References

An In-depth Technical Guide to the Discovery and History of 6,7-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of 6,7-dimethylquinoline, intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Historical Discovery

The first definitive synthesis and characterization of 6,7-dimethylquinoline can be traced back to the work of R.H.F. Manske, Léo Marion, and F. Léger in 1942. Their comprehensive study on the synthesis and properties of various monomethyl and dimethylquinolines, published in the Canadian Journal of Research, systematically explored the application of classical quinoline synthesis methods to a range of substituted anilines. This work provided the foundational chemical knowledge for this class of compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6,7-dimethylquinoline is essential for its application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |

| CAS Number | 20668-33-1 | --INVALID-LINK-- |

| Melting Point | 69-71 °C | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents such as ethanol and acetone; sparingly soluble in water. | General knowledge on quinoline derivatives |

| Appearance | Crystalline solid |

Historical Synthetic Routes

The synthesis of 6,7-dimethylquinoline has historically been achieved through classical named reactions for quinoline synthesis, primarily utilizing 3,4-dimethylaniline as the starting material. The three most relevant historical methods are the Skraup, Doebner-von Miller, and Combes syntheses.

Skraup Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In the case of 6,7-dimethylquinoline, 3,4-dimethylaniline is treated with glycerol in the presence of an oxidizing agent like nitrobenzene or arsenic pentoxide and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring system.

Experimental Protocol: Skraup Synthesis of 6,7-Dimethylquinoline (General Procedure)

-

Materials: 3,4-dimethylaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (or nitrobenzene), water, sodium hydroxide.

-

Procedure:

-

In a fume hood, a mixture of 3,4-dimethylaniline, glycerol, and arsenic pentoxide is prepared in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid is added slowly and cautiously with cooling and stirring.

-

The mixture is heated, and the reaction is typically exothermic. The temperature is controlled to maintain a steady reflux.

-

After the initial vigorous reaction subsides, the mixture is heated for several more hours to ensure completion.

-

The reaction mixture is cooled and then cautiously poured into a large volume of water.

-

The solution is made strongly alkaline with sodium hydroxide solution to liberate the free base.

-

The 6,7-dimethylquinoline is then isolated by steam distillation. The product is extracted from the distillate with an organic solvent (e.g., ether or dichloromethane).

-

The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

-

References

Safety and Handling of 6,7-Dimethylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6,7-Dimethylquinoline (CAS No. 20668-33-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this particular isomer, this document synthesizes information from available data on closely related dimethylquinoline isomers and general safety protocols for quinoline derivatives. All quantitative data is presented in structured tables for clarity, and key procedures are visualized using diagrams.

It is imperative to conduct a thorough risk assessment prior to handling this chemical and to consult any available supplier-specific safety information.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20668-33-1 | Appchem[1] |

| Molecular Formula | C₁₁H₁₁N | Appchem[1] |

| Molecular Weight | 157.21 g/mol | Appchem[1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Generally soluble in organic solvents like DMSO and ethanol.[2] | Benchchem[2] |

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[3] |

Signal Word: Warning[3]

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[3] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[3] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water.[3] |

Firefighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | Gives off irritating or toxic fumes (or gases) in a fire, including nitrogen oxides, carbon monoxide, and carbon dioxide. |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus and full protective gear. |

Accidental Release Measures

Proper containment and cleanup of spills are crucial to prevent exposure and environmental contamination.

| Aspect | Procedure |

| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Ensure adequate ventilation.[1] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | For solid spills, sweep up and shovel. For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect all contaminated materials in a suitable, labeled container for disposal.[1] |

Handling and Storage

| Aspect | Guideline |

| Safe Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents. Protect from light. |

Exposure Controls and Personal Protection

| Control | Recommendation |

| Engineering Controls | Use in a well-ventilated laboratory, preferably with a chemical fume hood, to maintain airborne concentrations below exposure limits. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing. |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory. |

Mandatory Visualizations

Experimental Workflow for Handling Solid Heterocyclic Compounds

Caption: General workflow for handling solid heterocyclic compounds in a laboratory setting.

Spill Response Procedure for Quinoline Derivatives

Caption: Emergency response workflow for a chemical spill of a quinoline derivative.

Hazard Assessment and Control for 6,7-Dimethylquinoline

References

A Technical Guide to the Solubility of 6,7-Dimethylquinoline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,7-Dimethylquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. While a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 6,7-Dimethylquinoline, this document outlines detailed experimental protocols for its determination. Furthermore, this guide discusses the critical role of solubility in drug discovery and provides visualizations for experimental workflows.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | 25 | e.g., Shake-Flask with HPLC | ||

| Ethanol | 25 | e.g., Shake-Flask with HPLC | ||

| Methanol | 25 | e.g., Shake-Flask with HPLC | ||

| Acetone | 25 | e.g., Shake-Flask with HPLC | ||

| Chloroform | 25 | e.g., Shake-Flask with HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask with HPLC | ||

| Ethyl Acetate | 25 | e.g., Shake-Flask with HPLC |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following are detailed methodologies for key experiments to quantitatively assess the solubility of 6,7-Dimethylquinoline.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[1] It measures the concentration of a saturated solution at equilibrium.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then determined.

Materials:

-

6,7-Dimethylquinoline

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 6,7-Dimethylquinoline to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The rate of dissolution decreases as equilibrium is approached.[2]

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of 6,7-Dimethylquinoline in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for this quantification.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Measurement

Kinetic solubility testing is a high-throughput method often used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.[3]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by turbidimetry.

Materials:

-

6,7-Dimethylquinoline dissolved in 100% DMSO (e.g., at 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a stock solution of 6,7-Dimethylquinoline in DMSO.

-

In a 96-well plate, serially dilute the stock solution with the aqueous buffer to create a range of concentrations.

-

Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound like 6,7-Dimethylquinoline.

Caption: Workflow for Thermodynamic Solubility Determination.

Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that influences a drug candidate's journey from discovery to clinical application.[4] Quinoline derivatives, in particular, are of significant interest in drug development for their potential as anticancer and antimalarial agents.[5][6] Their effectiveness is often linked to their ability to interact with various biological targets, which necessitates sufficient solubility in physiological media.

The diagram below illustrates the central role of solubility in the drug discovery and development pipeline.

Caption: The Impact of Solubility on the Drug Development Pipeline.

Poor aqueous solubility can lead to low bioavailability, which in turn can result in diminished therapeutic efficacy.[7] Therefore, assessing the solubility of compounds like 6,7-Dimethylquinoline early in the drug discovery process is crucial for identifying promising candidates and avoiding costly late-stage failures.[3] Quinoline derivatives often target key signaling pathways in cancer, such as those involving kinases like EGFR and VEGFR.[6][8] For these compounds to effectively reach their intracellular targets, they must first be soluble enough to be absorbed and distributed throughout the body.

References

- 1. tandfonline.com [tandfonline.com]

- 2. quora.com [quora.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 6,7-Dimethylquinoline: A Technical Guide for Drug Discovery and Molecular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 6,7-Dimethylquinoline. While specific experimental data for this compound is limited in publicly available literature, this document outlines established quantum chemical calculation protocols and data analysis workflows applicable to quinoline derivatives. These computational approaches are invaluable for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design, particularly in the context of targeted therapies.

Theoretical Framework and Objectives

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful predictive tools in molecular science. For a molecule such as 6,7-Dimethylquinoline, these computational methods can elucidate fundamental properties that are often challenging to determine experimentally. The primary objectives of a theoretical study on this compound would be to:

-

Determine the optimized molecular geometry: To understand the three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

-

Analyze the electronic properties: To map the electron density, identify reactive sites, and understand the molecule's stability and reactivity through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analysis.

-

Predict spectroscopic signatures: To calculate UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization and structural validation.

-

Evaluate potential biological activity: To understand its interaction with biological targets through molecular docking studies and by analyzing its reactivity descriptors.

Methodologies and Computational Protocols

The following section details a robust workflow for the quantum chemical analysis of 6,7-Dimethylquinoline, based on established practices for analogous quinoline derivatives.

Molecular Geometry Optimization

The foundational step in any theoretical study is to determine the most stable 3D conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Procedure:

-

Construct the initial 3D structure of 6,7-Dimethylquinoline.

-

Perform an initial, less computationally expensive geometry optimization using a semi-empirical method (e.g., PM6) to obtain a reasonable starting geometry.

-

Refine the geometry using a higher level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

-

Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Extract the energies of the HOMO and LUMO.

-

Calculate the energy gap (ΔE = ELUMO - EHOMO), which is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Visualize the 3D plots of the HOMO and LUMO to identify the regions of electron donation and acceptance.

-

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

Vibrational Frequencies (FT-IR): The vibrational frequencies calculated from the frequency analysis can be used to assign peaks in an experimental FT-IR spectrum.

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing insights into the electronic transitions.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts, which are essential for structural elucidation.

Molecular Docking

To investigate the potential of 6,7-Dimethylquinoline as a drug candidate, molecular docking can be performed to predict its binding affinity and mode of interaction with a biological target, such as a protein kinase.

-

Software: AutoDock, Glide, or similar docking software.

-

Procedure:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand (6,7-Dimethylquinoline) by optimizing its geometry and assigning charges.

-

Define the binding site on the protein and perform the docking simulation.

-

Analyze the resulting poses and binding energies to identify the most favorable interaction.

-

Data Presentation

The quantitative data generated from these theoretical studies should be summarized in a clear and structured format for easy comparison and analysis. The following tables present illustrative data that would be expected from a computational study of 6,7-Dimethylquinoline.

Disclaimer: The data in the following tables are for illustrative purposes only and do not represent experimentally verified or calculated values for 6,7-Dimethylquinoline. They are intended to show the format and type of data generated from the described theoretical protocols.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.37 Å |

| C6-C11 | 1.51 Å | |

| C7-C12 | 1.51 Å | |

| Bond Angle | C2-N1-C9 | 117.5° |

| C5-C6-C11 | 121.0° | |

| Dihedral Angle | C4-C4a-C8a-N1 | 179.9° |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Electrophilicity Index (ω) | 3.78 |

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectrum | Peak/Shift | Calculated Value |

| UV-Vis (TD-DFT) | λmax | 315 nm |

| FT-IR | C-H stretch (aromatic) | 3050 cm-1 |

| C=N stretch | 1620 cm-1 | |

| 1H NMR | H2 | 8.8 ppm |

| CH3 (C6) | 2.5 ppm | |

| 13C NMR | C2 | 150.1 ppm |

| C6 | 138.5 ppm |

Visualizations

Computational Workflow

Caption: A typical workflow for the quantum chemical analysis of 6,7-Dimethylquinoline.

Interrelation of Calculated Properties

Caption: The interrelationship between the calculated properties of 6,7-Dimethylquinoline.

Potential Signaling Pathway Inhibition

Quinoline derivatives are known to exhibit anticancer activity by targeting various signaling pathways.[1] The PI3K/Akt/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 6,7-Dimethylquinoline.

References

6,7-Dimethylquinoline: A Versatile Scaffold in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6,7-Dimethylquinoline is a heterocyclic aromatic compound that serves as a valuable building block in the landscape of organic synthesis. Its rigid, planar structure, coupled with the potential for functionalization at various positions, makes it a privileged scaffold in the design and synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 6,7-dimethylquinoline, with a focus on its application as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Properties

6,7-Dimethylquinoline is a solid at room temperature with a defined melting point, indicating its purity and stability. Its structural characteristics have been elucidated through various spectroscopic techniques, providing a foundational understanding for its use in further synthetic transformations.

Table 1: Physicochemical Properties of 6,7-Dimethylquinoline

| Property | Value | Reference |

| CAS Number | 20668-33-1 | [1] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Melting Point | 73-74 °C |

Table 2: Spectroscopic Data of 6,7-Dimethylquinoline

| Spectrum | Key Peaks/Shifts |

| ¹³C NMR | [Data from SpectraBase] |

| ¹H NMR | [Data to be added upon successful search] |

| Infrared (IR) | [Data to be added upon successful search] |

| Mass Spectrometry (MS) | [Data to be added upon successful search] |

Synthesis of the 6,7-Dimethylquinoline Core

The synthesis of the 6,7-dimethylquinoline core can be achieved through several classical named reactions in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most common and effective methods include the Skraup synthesis and the Combes synthesis.

Skraup Synthesis

The Skraup synthesis is a robust method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3][4] For the synthesis of 6,7-dimethylquinoline, 3,4-dimethylaniline is the logical starting material.

Caption: General workflow of the Skraup synthesis for 6,7-dimethylquinoline.

Experimental Protocol: Skraup Synthesis of 6,7-Dimethylquinoline (Adapted from General Procedure)

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. To the flask, add 3,4-dimethylaniline.

-

Reagent Addition: Cautiously add concentrated sulfuric acid while cooling the flask in an ice bath. Subsequently, add glycerol and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). Ferrous sulfate can be added as a moderator for this exothermic reaction.[4][5]

-

Reaction: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heat source. After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[5]

-

Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide). The crude 6,7-dimethylquinoline is then isolated by steam distillation.[4]

-

Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure 6,7-dimethylquinoline.

Combes Synthesis

The Combes synthesis provides an alternative route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3][5][6] To synthesize 6,7-dimethylquinoline, 3,4-dimethylaniline is reacted with α-formylmethyl ethyl ketone.[6]

Caption: Reaction pathway for the Combes synthesis of 6,7-dimethylquinoline.

Experimental Protocol: Combes Synthesis of 6,7-Dimethylquinoline (General Procedure)

-

Condensation: Mix 3,4-dimethylaniline and α-formylmethyl ethyl ketone in a suitable solvent.

-

Cyclization: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[5][6]

-

Reaction: Heat the reaction mixture to facilitate the cyclodehydration reaction, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it onto ice. Neutralize with a suitable base to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

6,7-Dimethylquinoline as a Building Block

The 6,7-dimethylquinoline core is a versatile starting point for the synthesis of more complex molecules. The methyl groups and the heterocyclic ring can be functionalized to introduce a variety of substituents, leading to a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of 6,7-Dimethylquinoline-2-carbaldehyde

The formylation of the quinoline ring at the C2 position is a key transformation. This can be achieved through the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[7][8][9]

Caption: Vilsmeier-Haack formylation of 6,7-dimethylquinoline.

Experimental Protocol: Vilsmeier-Haack Formylation of 6,7-Dimethylquinoline (General Procedure)

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphoryl chloride dropwise to N,N-dimethylformamide with stirring.[9]

-

Reaction: To the prepared Vilsmeier reagent, add 6,7-dimethylquinoline portion-wise, maintaining a low temperature. After the addition, allow the reaction mixture to warm to room temperature and then heat for several hours.[9]

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 6,7-dimethylquinoline-2-carbaldehyde.

Synthesis of 6,7-Dimethylquinoline-2-carboxylic Acid

The synthesis of 6,7-dimethylquinoline-2-carboxylic acid can be envisioned through the oxidation of a precursor such as 2-methyl-6,7-dimethylquinoline. The methyl group at the C2 position is activated and can be selectively oxidized to a carboxylic acid group using appropriate oxidizing agents.[2][10][11]

Experimental Protocol: Oxidation to 6,7-Dimethylquinoline-2-carboxylic Acid (Hypothetical Procedure)

-

Reaction Setup: Dissolve 2-methyl-6,7-dimethylquinoline (synthesis required) in a suitable solvent (e.g., pyridine or acetic acid).

-

Oxidation: Add a suitable oxidizing agent, such as selenium dioxide or potassium permanganate, to the solution. Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then dissolved in an aqueous base and filtered to remove insoluble inorganic byproducts.

-

Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield pure 6,7-dimethylquinoline-2-carboxylic acid.

Applications in Drug Discovery and Catalysis

Derivatives of 6,7-dimethylquinoline have shown promise in the field of medicinal chemistry, particularly as kinase inhibitors. The quinoline scaffold can act as a bioisostere for other aromatic systems and provides a rigid framework for the precise positioning of functional groups that can interact with biological targets. For instance, substituted quinolines and quinoxalines have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a target implicated in neurodegenerative diseases like Alzheimer's.[12][13][14][15][16][17]

Furthermore, the nitrogen atom in the quinoline ring and the potential for introducing other coordinating groups make 6,7-dimethylquinoline a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that facilitate enantioselective transformations, which are crucial in the synthesis of chiral drugs.[18][19][20]

References

- 1. 6,7-dimethylquinoline [webbook.nist.gov]

- 2. youtube.com [youtube.com]

- 3. iipseries.org [iipseries.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ijsr.net [ijsr.net]

- 10. 6,7-Dimethylquinoline-2-carboxylic acid | Benchchem [benchchem.com]

- 11. A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a.. [askfilo.com]

- 12. 6,7-dimethylquinoline [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethylquinoline via Skraup Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6,7-dimethylquinoline using the Skraup reaction. The Skraup synthesis is a classic and effective method for creating the quinoline scaffold, a core structure in many pharmacologically active compounds. These application notes detail the reaction mechanism, a step-by-step experimental protocol adapted from established procedures, and critical safety considerations. The protocol is specifically tailored for the synthesis of 6,7-dimethylquinoline from 3,4-dimethylaniline.

Principle of the Reaction

The Skraup synthesis is a cyclization reaction that produces quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][2] The reaction for 6,7-dimethylquinoline commences with the acid-catalyzed dehydration of glycerol to yield the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3]

The primary aromatic amine, 3,4-dimethylaniline, then undergoes a conjugate (Michael) addition to acrolein.[2] Following this, the resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, which is followed by dehydration to form 1,2-dihydro-6,7-dimethylquinoline. The final step involves the oxidation of this dihydro intermediate to the stable aromatic product, 6,7-dimethylquinoline.[3] Nitrobenzene is commonly used as the oxidizing agent and is itself reduced to aniline during the reaction.[1]

The overall reaction is: 3,4-Dimethylaniline + Glycerol → 6,7-Dimethylquinoline

Figure 1. Overall Skraup reaction scheme.

Reaction Mechanism

The mechanism involves several distinct stages, beginning with the formation of acrolein and culminating in the aromatization of the heterocyclic ring.

Figure 2. Skraup reaction mechanism pathway.

Experimental Protocol

This protocol is adapted from the robust and well-documented procedure for quinoline synthesis found in Organic Syntheses.[4] Molar equivalents have been adjusted for the use of 3,4-dimethylaniline.

3.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Notes |

| 3,4-Dimethylaniline | 121.18 | 242 g | 2.0 | Starting amine |

| Anhydrous Glycerol | 92.09 | 575 g | 6.25 | Reagent |

| Nitrobenzene | 123.11 | 210 g | 1.7 | Oxidizing agent |

| Sulfuric Acid (conc.) | 98.08 | 600 g (326 mL) | 6.1 | Dehydrating agent/Catalyst |

| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | ~10 g | - | Moderator (optional) |

| Sodium Hydroxide | 40.00 | As required | - | For neutralization |

| Water | 18.02 | As required | - | For work-up |

3.2 Equipment

-

5-Liter three-necked round-bottom flask

-

Efficient reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle or oil bath

-

Thermometer

-

Apparatus for steam distillation

-

Separatory funnel